![molecular formula C20H15N3O6S B361917 N,N-Dimethyl-1-(4-Nitrobenzoyl)-2-oxo-1,2-Dihydrobenzo[cd]indol-6-sulfonamid CAS No. 881476-75-1](/img/structure/B361917.png)
N,N-Dimethyl-1-(4-Nitrobenzoyl)-2-oxo-1,2-Dihydrobenzo[cd]indol-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as the one you mentioned, are a significant class of heterocyclic compounds that exhibit a variety of pharmacological actions . They play a crucial role in medicinal chemistry due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction of aryl hydrazines with ketones . For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine have been synthesized by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The nitrogen atom is a major component of this structure.Chemical Reactions Analysis
Indole and its derivatives are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on their specific structure. Indole itself is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
Indole gelten in der Arzneimittelforschung als „privilegierte Grundgerüste“, da sie in Naturprodukten weit verbreitet sind und eine vielseitige chemische Reaktivität aufweisen. Forscher haben die Synthese von Indolderivaten für potenzielle pharmazeutische Anwendungen untersucht. Die fragliche Verbindung könnte als Ausgangspunkt für die Entwicklung neuer Medikamente dienen, die auf bestimmte biologische Pfade abzielen .
Anti-HIV-1-Aktivität
Eine Studie berichtete über neuartige Indolyl- und Oxochromenylxanthenonderivate und bewertete ihr anti-HIV-1-Potenzial. Obwohl diese spezielle Verbindung nicht erwähnt wurde, unterstreicht sie das breitere Interesse an Indol-basierten Molekülen als antivirale Mittel .
Elektrochemische Synthese
Forscher haben Disulfonamid- und Sulfonamiderivate von N,N-Dimethyl-1,4-Benzoldiamin durch elektrochemische Oxidation synthetisiert. Diese Derivate könnten Anwendungen in der Materialwissenschaft, Katalyse oder Biochemie finden .
Signalmolekül
Indol dient als Signalmolekül, das von Bakterien und Pflanzen produziert wird. Seine Rolle in der mikrobiellen Kommunikation und Darmgesundheit wurde untersucht. Darüber hinaus trägt Indol zu Geschmacks- und Duftstoffanwendungen in der Lebensmittelindustrie und Parfümerie bei .
Trizyklische Indolsynthese
Die Fischer-Indolsynthese wurde zur Herstellung von trizyklischen Indolen verwendet. Obwohl dies nicht direkt mit unserer Verbindung zusammenhängt, zeigt diese Methode die Vielseitigkeit der Indolchemie und ihre potenziellen Anwendungen .
Heterocyclische Chemie
Indole sind wertvolle Bausteine für die Synthese verschiedener Heterocyclen, darunter Tryptoline, Spiropyrine, Indoline und Oxindole. Forscher können die Reaktivität der Verbindung untersuchen, um neue heterocyclische Strukturen zu konstruieren .
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, it is believed to act as a hapten, which is a small molecule that can elicit an immune response when bound to a larger carrier molecule. N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is thought to bind to proteins in the body, which triggers an immune response. This immune response leads to the activation of T cells, which play a key role in the immune response.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce inflammation in the gut, which can lead to colitis. N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to induce airway hyperresponsiveness, which is a hallmark of asthma. Additionally, N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to cause changes in the expression of various genes involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is that it is a well-established tool for studying the immune response. It has been used in numerous studies and has been shown to be effective in inducing an immune response. However, one limitation of using N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is that it can be toxic in high doses. Additionally, the mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research on N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to further investigate the mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. This could help to better understand how N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces an immune response and could lead to the development of new treatments for autoimmune diseases. Another direction is to investigate the potential applications of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in cancer research. N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have anti-tumor effects in some studies, and further research could help to determine its potential as a cancer treatment. Additionally, future research could investigate the potential use of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the development of vaccines and immunotherapies.
Synthesemethoden
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is synthesized by a multistep reaction process. The first step involves the reaction of 4-nitrobenzoyl chloride with N,N-dimethyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the presence of triethylamine. This reaction produces 4-nitrobenzoyl-N,N-dimethyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The second step involves the oxidation of this product using chromium trioxide in acetic acid to produce N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c1-21(2)30(28,29)17-11-10-16-18-14(17)4-3-5-15(18)20(25)22(16)19(24)12-6-8-13(9-7-12)23(26)27/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGQFDCMDGPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)
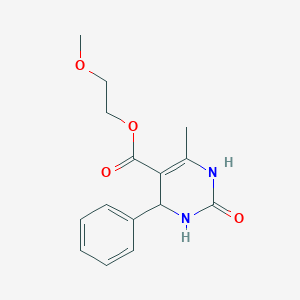
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)
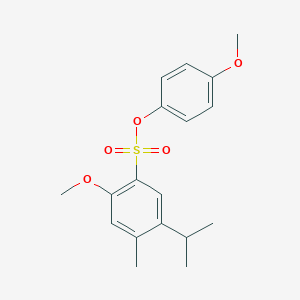

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
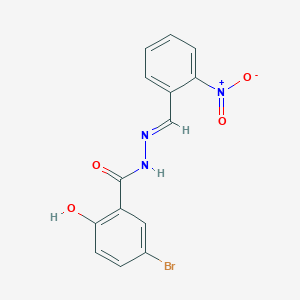

![4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B361854.png)
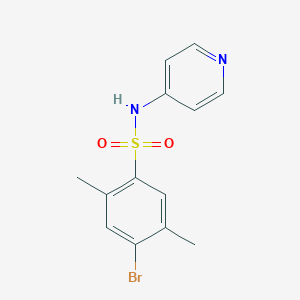
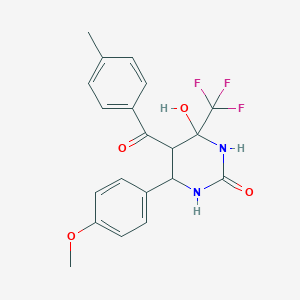
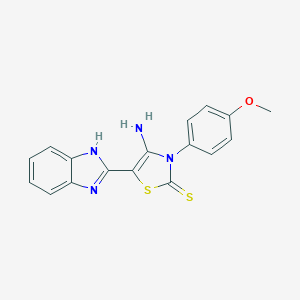
![(2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B361870.png)